

Confirming the role of the PI3K/Akt/mTOR pathway in melatonin-induced apoptosis

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Compound of Interest

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The PI3K/Akt/mTOR Pathway: A Critical Axis in Melatonin-Induced Apoptosis

A Comparative Guide for Researchers and Drug Development Professionals

The signaling cascade involving phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR) is a pivotal regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Emerging evidence strongly indicates that **melatonin**, a neurohormone primarily secreted by the pineal gland, exerts its oncostatic effects, in part, by modulating this critical pathway to induce apoptosis in cancer cells. This guide provides a comparative overview of the experimental data supporting the role of the PI3K/Akt/mTOR pathway in **melatonin**-induced apoptosis, alongside detailed experimental protocols and a comparison with other pathway inhibitors.

Data Presentation: Melatonin's Impact on the PI3K/Akt/mTOR Pathway and Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of **melatonin** on key components of the PI3K/Akt/mTOR pathway and the induction of apoptosis across different cancer cell lines.

Table 1: Effect of **Melatonin** on PI3K/Akt/mTOR Pathway Protein Phosphorylation

Cancer Type	Cell Line	Melatonin Concentration	Treatment Duration	Target Protein	Change in Phosphorylation (Relative to Control)	Reference
Gallbladder Cancer	GBC-SD	1 mM	48 hours	p-PI3K	Decreased	[1][2]
Gallbladder Cancer	GBC-SD	1 mM	48 hours	p-Akt	Decreased	[1][2]
Gallbladder Cancer	GBC-SD	1 mM	48 hours	p-mTOR	Decreased	[1][2]
Gallbladder Cancer	NOZ	1 mM	48 hours	p-PI3K	Decreased	[1][2]
Gallbladder Cancer	NOZ	1 mM	48 hours	p-Akt	Decreased	[1][2]
Gallbladder Cancer	NOZ	1 mM	48 hours	p-mTOR	Decreased	[1][2]
Head and Neck Cancer	Cal-27	1 mM (with 20 nM Rapamycin)	48 hours	p-Akt	Decreased	[3][4][5]
Melanoma	B16F10	Not Specified (with ER stress inducers)	Not Specified	p-Akt	Significantly Decreased (compared to melatonin or PI3K inhibitor alone)	[6]

Table 2: **Melatonin**-Induced Apoptosis in Cancer Cells

Cancer Type	Cell Line	Melatonin Concentration	Treatment Duration	Apoptosis Assay	Percentage of Apoptotic Cells (Approx. Fold Increase vs. Control)	Reference
Gallbladder Cancer	GBC-SD	1 mM	48 hours	Flow Cytometry (Annexin V/PI)	Significant Increase	[1] [2]
Gallbladder Cancer	NOZ	1 mM	48 hours	Flow Cytometry (Annexin V/PI)	Significant Increase	[1] [2]
Head and Neck Cancer	Cal-27	0.5 - 1 mM (with 20 nM Rapamycin)	48 hours	Not Specified	Dose-dependent Increase	[3] [4] [5]
Lung Cancer	H1299	1.0 mM (with Berberine)	48 hours	Not Specified	Markedly Increased	[7]

Comparative Analysis: Melatonin vs. Other PI3K/Akt/mTOR Inhibitors

Melatonin's mechanism of action is often compared to and even combined with well-established PI3K/Akt/mTOR pathway inhibitors like LY294002 (a PI3K inhibitor) and rapamycin (an mTOR inhibitor).

Table 3: Comparison of **Melatonin** with Other PI3K/Akt/mTOR Inhibitors

Feature	Melatonin	LY294002 (PI3K Inhibitor)	Rapamycin (mTOR Inhibitor)
Primary Target	Multiple targets, including receptor-mediated and intracellular effects.	PI3K	mTORC1
Specificity	Broad-spectrum, pleiotropic effects.	Relatively specific for PI3K.	Specific for mTORC1.
Toxicity	Generally low, with minimal side effects reported in studies. [3] [4]	Can exhibit off-target effects and cellular toxicity.	Can lead to chemoresistance and has associated side effects. [3] [4]
Synergism	Synergizes with rapamycin to block feedback activation of Akt and enhances the effects of ER stress inducers. [3] [4] [6]	Co-treatment with melatonin and ER stress inducers enhances apoptosis in melanoma cells. [6]	Combination with melatonin overcomes rapamycin-induced chemoresistance in head and neck cancer cells. [3] [4] [5]
Clinical Status	Widely available as a supplement; under investigation as an adjuvant cancer therapy.	Preclinical and clinical investigation.	FDA-approved for certain cancers and as an immunosuppressant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to investigate the role of the PI3K/Akt/mTOR pathway in **melatonin**-induced apoptosis.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of **melatonin** (e.g., 0.1, 0.5, 1, 2, 5 mM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

- **Cell Lysis:** After treatment with **melatonin**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 μ g) on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, mTOR, and apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β -actin) as a loading control.

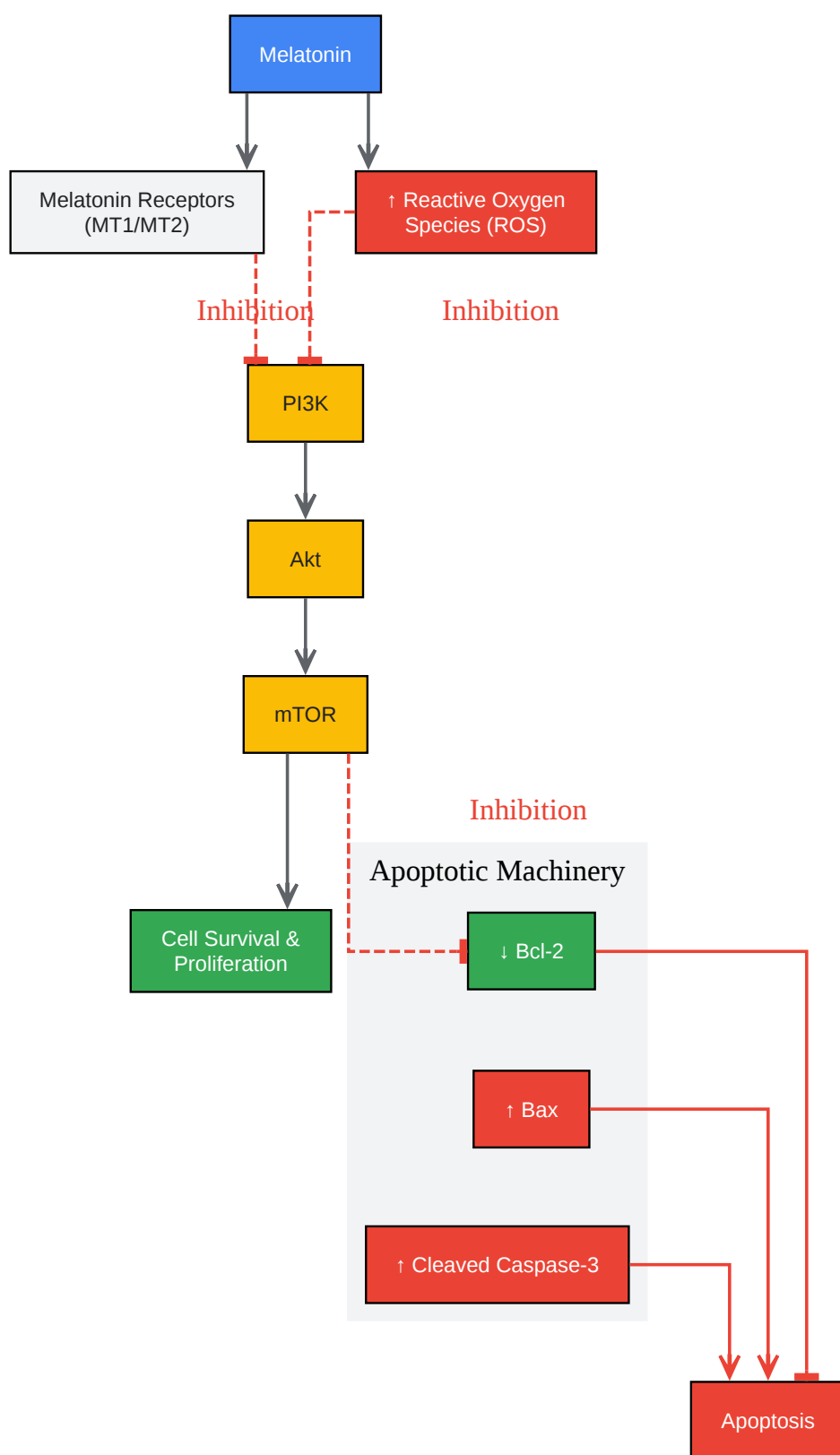
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometrically quantify the band intensities using image analysis software.

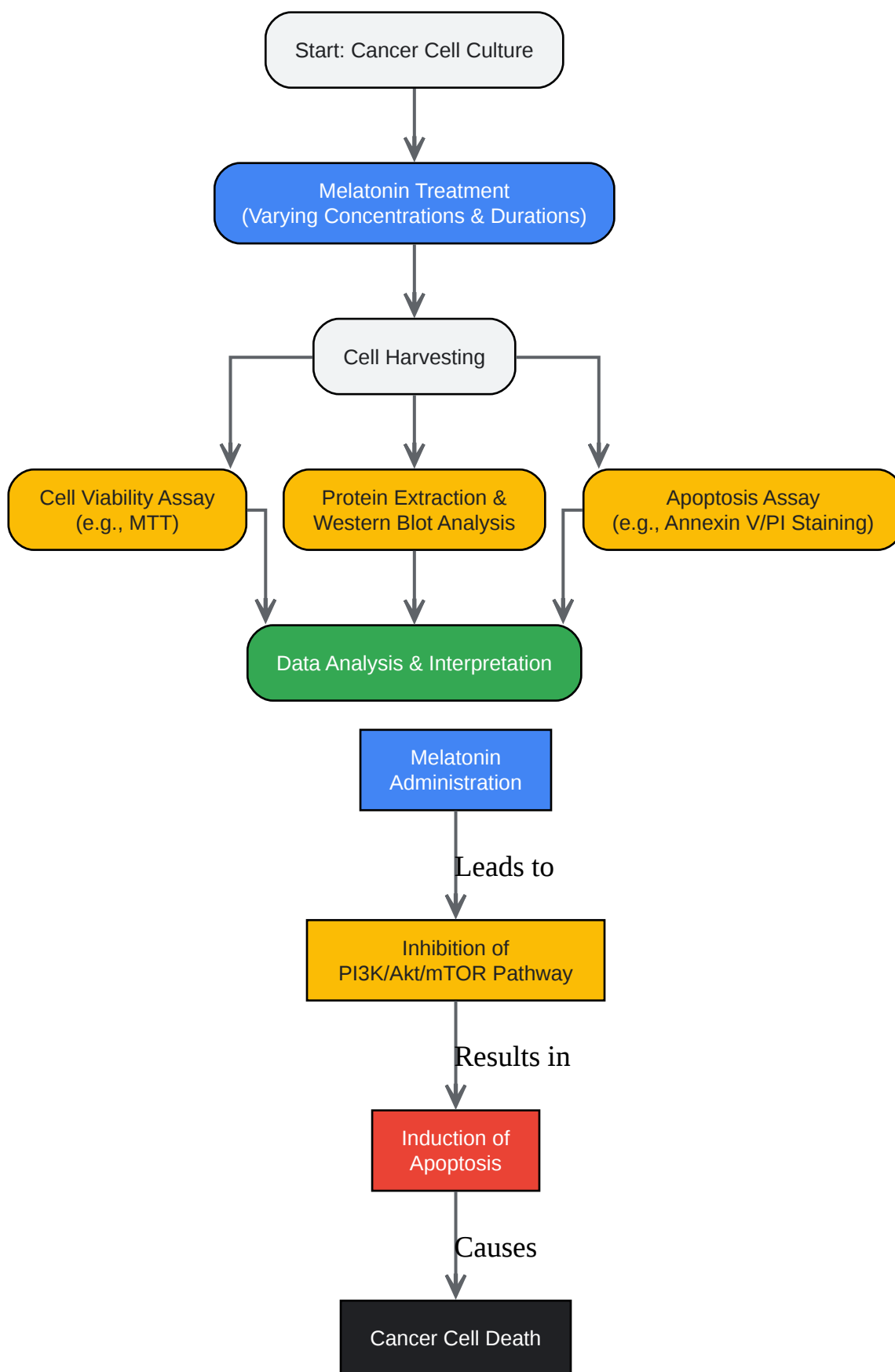
Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment: Treat cells with **melatonin** at the desired concentration and for the specified duration.
- Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the components involved in **melatonin**-induced apoptosis via the PI3K/Akt/mTOR pathway.





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